molecular formula C7H4BrClN2 B1465041 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190318-41-2

3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine

Número de catálogo: B1465041
Número CAS: 1190318-41-2
Peso molecular: 231.48 g/mol
Clave InChI: RSWACOURMIZDLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-41-2) is a high-value heterocyclic building block extensively used in medicinal chemistry and drug discovery research. This multifunctional scaffold features both bromine and chlorine substituents on a pyrrolopyridine core, making it a versatile intermediate for constructing diverse compound libraries through metal-catalyzed cross-couplings like Suzuki reactions and nucleophilic aromatic substitutions . The compound's core structure is a key pharmacophore in kinase inhibitor development . It is closely related to ethyl this compound-2-carboxylate, which has been identified in high-throughput screening as a promising candidate against Mycobacterium tuberculosis . The presence of halogens at the 3- and 7-positions allows for selective, sequential functionalization, enabling researchers to explore extensive structure-activity relationships . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the compound under an inert atmosphere at 2-8°C .

Propiedades

IUPAC Name

3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWACOURMIZDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256462
Record name 1H-Pyrrolo[3,2-b]pyridine, 3-bromo-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190318-41-2
Record name 1H-Pyrrolo[3,2-b]pyridine, 3-bromo-7-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190318-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine, 3-bromo-7-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Halogenation of Pyrrolo[3,2-b]pyridine Core

A common preparation route involves the direct bromination and chlorination of the pyrrolo[3,2-b]pyridine scaffold. This can be achieved via:

  • Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile, typically at room temperature or slightly elevated temperatures to ensure selective bromination at the 3-position.
  • Chlorination: Introduction of chlorine at the 7-position can be performed either before or after bromination, often using reagents like sulfuryl chloride or N-chlorosuccinimide under controlled conditions.

Example Reaction Conditions:

Step Reagent(s) Solvent Temperature Time Yield (%)
Bromination N-Bromosuccinimide Dichloromethane 20–25 °C 2–4 hours 70–90
Chlorination N-Chlorosuccinimide Acetonitrile 0–25 °C 1–3 hours 65–85

Note: Sequential halogenation order affects regioselectivity and yield.

Protecting Group Strategy for Improved Yield

Research indicates that when the nitrogen at position 1 (N-1) is unprotected, yields for subsequent substitutions can be low. To address this:

  • A Boc (tert-butoxycarbonyl) protecting group is installed at N-1 before introducing the amino or halogen substituents.
  • This strategy improves regioselectivity and overall yield in multi-step syntheses involving halogenations and cross-couplings.

Palladium-Catalyzed Cross-Coupling for Functionalization

The bromine atom at position 3 serves as a versatile handle for Pd-catalyzed reactions such as Suzuki-Miyaura or Sonogashira couplings, enabling further functionalization:

  • Suzuki coupling: Reaction of this compound with arylboronic acids under Pd(0) catalysis to install aryl groups.
  • Sonogashira coupling: Coupling with terminal alkynes to introduce alkynyl substituents.

These reactions typically occur in polar aprotic solvents (e.g., dioxane, DMF) with bases like potassium carbonate under inert atmosphere (argon) at elevated temperatures (80–110 °C).

Representative Synthetic Route Example

A reported synthetic approach adapted from related pyrrolo[3,2-c]pyridine derivatives involves:

This multi-step method demonstrates the use of halogenated intermediates and Pd-catalyzed couplings to construct complex pyrrolopyridine scaffolds with precise substitution patterns.

Data Table: Summary of Preparation Methods

Methodology Reagents/Conditions Advantages Limitations Typical Yield (%)
Direct bromination Br2 or NBS in DCM or MeCN, rt Simple, direct Regioselectivity challenges 70–90
Sequential halogenation NBS then NCS or vice versa Controlled substitution Requires careful order and control 65–85
Protecting group strategy Boc protection at N-1 before substitution Improved yield and selectivity Additional steps 75–90
Pd-catalyzed cross-coupling Pd(0) catalyst, arylboronic acid, base Versatile functionalization Requires inert atmosphere 50–80
Multi-step synthesis Halogenated intermediates + Pd couplings Access to complex derivatives Time-consuming, multi-step 40–70

Research Findings and Notes

  • Regioselectivity: Bromination using NBS in DMF at controlled temperatures (0–20 °C) favors substitution at the 3-position, critical for obtaining the desired compound without side-products.
  • Protecting groups at N-1 (e.g., Boc) are essential when further functionalization at other positions is required to avoid low yields and side reactions.
  • Pd-catalyzed cross-couplings are well-established for functionalizing the brominated position, enabling the synthesis of derivatives with enhanced biological activity.
  • Industrial scale-up may employ continuous flow reactors for safer and more efficient halogenation, minimizing risks associated with bromine handling.

Análisis De Reacciones Químicas

Types of Reactions: 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Metal Palladium Catalysts: Used for cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives .

Mecanismo De Acción

The mechanism of action of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine and its derivatives involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Ring Isomerism

The biological and physicochemical properties of pyrrolopyridine derivatives are highly sensitive to substituent positions and ring isomerism . Below is a comparative analysis of closely related analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Substituents (Positions) Ring System Molecular Formula Molecular Weight (g/mol) Purity
3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine 1190318-41-2 Br (3), Cl (7) Pyrrolo[3,2-b]pyridine C₇H₄BrClN₂ 231.5 95%
3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine 1190310-75-8 Br (3), Cl (5) Pyrrolo[3,2-b]pyridine C₇H₄BrClN₂ 231.5 95%
3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine 866546-09-0 Br (3), Cl (5) Pyrrolo[2,3-b]pyridine C₇H₄BrClN₂ 231.5 97%
3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine 1190309-71-7 Br (3), F (5) Pyrrolo[2,3-b]pyridine C₇H₄BrFN₂ 215.0 98%
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine 1190318-61-6 Br (7), NO₂ (3) Pyrrolo[3,2-b]pyridine C₇H₄BrN₃O₂ 242.03 N/A
7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine 1260383-50-3 Cl (7), I (2) Pyrrolo[3,2-b]pyridine C₇H₄ClIN₂ 278.48 N/A

Key Observations :

The pyrrolo[3,2-b]pyridine vs. pyrrolo[2,3-b]pyridine isomerism (Table 1, rows 1 vs. 3) changes the spatial arrangement of substituents, impacting solubility and reactivity .

Halogen vs. Functional Group Substitutions :

  • Replacing chlorine with fluorine (e.g., 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine) reduces molecular weight (215.0 vs. 231.5 g/mol) and increases electronegativity, which may enhance metabolic stability .
  • The nitro-substituted analog (7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine) exhibits higher lipophilicity (XLogP3 = 1.6) compared to halogenated derivatives, favoring membrane permeability .

Physicochemical Properties

  • Solubility : Chlorine and bromine substituents generally reduce aqueous solubility due to increased hydrophobicity. Fluorine substitution (e.g., 3-bromo-5-fluoro analog) may partially counteract this .
  • Purity : Most commercial halogenated pyrrolopyridines are available at 95–98% purity , suitable for exploratory medicinal chemistry .

Actividad Biológica

3-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₇H₄BrClN₂
  • Molecular Weight : 219.47 g/mol
  • CAS Number : 53412602

The primary mechanism of action for this compound involves the inhibition of FGFRs, which are integral to various cellular processes such as proliferation, differentiation, and survival. By binding to these receptors, the compound disrupts their kinase activity, leading to reduced phosphorylation of downstream signaling molecules. This inhibition results in:

  • Decreased cell proliferation
  • Induction of apoptosis
  • Inhibition of cancer cell migration and invasion .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound based on recent studies:

ActivityTarget/Cell LineIC50 (nM)Effect
FGFR1 Inhibition-7Strong inhibition
FGFR2 Inhibition-9Strong inhibition
FGFR3 Inhibition-25Moderate inhibition
Proliferation Inhibition4T1 (breast cancer)N/AReduced proliferation
Apoptosis Induction4T1N/AInduces apoptosis
Migration/Invasion Inhibition4T1N/ASignificant reduction

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyrrolo[3,2-b]pyridine derivatives, this compound demonstrated significant potency against breast cancer cell lines. It effectively inhibited key signaling pathways involved in tumor progression and was noted for its ability to induce apoptosis in these cells .

Case Study 2: Antimicrobial Potential

Research has also explored the antimicrobial properties of pyrrole derivatives. While specific data on this compound's antimicrobial activity is limited, related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential avenues for further research into the antibacterial effects of this compound .

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is scarce, its molecular structure suggests favorable properties for absorption and distribution within biological systems. The compound's interactions with biological targets indicate a need for further exploration into its metabolic stability and potential toxicity profiles.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation of pyrrolopyridine precursors. For example, bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 20°C for 4 hours achieves high regioselectivity for the 3-position . To optimize yields, inert atmospheres (argon) and controlled stoichiometry (1:1.2 ratio of precursor to NBS) are critical. Post-synthesis purification via column chromatography with ethyl acetate/hexane (1:3) is recommended to isolate the product with >97% purity .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) with X-ray crystallography. NMR signals for bromine and chlorine substituents typically appear downfield (e.g., ¹H NMR δ 8.2–8.5 ppm for aromatic protons) . Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and bond angles, as demonstrated in related pyrrolopyridine derivatives .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) due to potential skin/eye irritation. Sigma-Aldrich safety sheets for analogous brominated pyrrolopyridines recommend handling in a fume hood, avoiding inhalation, and storing at 2–8°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during halogenation of the pyrrolopyridine core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For bromination at the 3-position, use directing groups (e.g., sulfonyl protectors) to block competing sites . Computational modeling (DFT) predicts electron density distribution, guiding reagent selection. For example, NBS in DMF favors electrophilic substitution at electron-rich positions .

Q. What strategies are effective for incorporating this compound into kinase inhibitor scaffolds?

  • Methodological Answer : The bromine and chlorine substituents serve as handles for Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. In kinase inhibitor design, coupling with aryl boronic acids at the 3-position and functionalizing the 7-chloro group with amines or sulfonamides enhances target affinity . Biological assays (e.g., IC₅₀ measurements against DYRK1A kinase) validate inhibitory activity .

Q. How can computational methods predict the reactivity of 3-bromo-7-chloro-1H-pyrrolopyridine in drug discovery?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks . Molecular docking simulations (e.g., AutoDock Vina) model interactions with kinase active sites, prioritizing derivatives with optimal binding energies .

Q. How should contradictory analytical data (e.g., NMR vs. X-ray results) be resolved?

  • Methodological Answer : Cross-validate data using multiple techniques. If NMR suggests unexpected substituent positions, re-examine crystallographic data for thermal motion artifacts or disorder . High-resolution mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What derivatization strategies enhance the compound’s utility in SAR studies?

  • Methodological Answer : Functionalize the bromine site via palladium-catalyzed cross-coupling (e.g., with aryl/heteroaryl boronic acids) . The chlorine atom can be displaced by amines under microwave-assisted conditions (120°C, 30 minutes) to generate diverse analogs . Protect the pyrrole NH with tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.